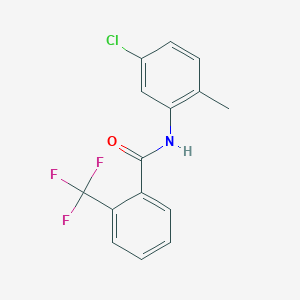![molecular formula C14H11N5O2S B257086 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257086.png)
6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound belongs to the class of triazolothiadiazoles and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of specific enzymes and pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of GSK-3β, which is involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce glucose levels in diabetic animals, and improve cognitive function in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile, making it a suitable candidate for further development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the development of derivatives and analogs of this compound to improve its selectivity and potency. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases.
Synthesemethoden
The synthesis of 6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 5-methyl-3-isoxazolecarboxylic acid hydrazide with 2-chloro-1-(phenoxymethyl)-1,2,4-triazole in the presence of a base. The resulting product is then treated with thionyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Scientific research has shown that this compound exhibits antitumor, antidiabetic, and neuroprotective activities.
Eigenschaften
Produktname |
6-(5-Methyl-3-isoxazolyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C14H11N5O2S |
Molekulargewicht |
313.34 g/mol |
IUPAC-Name |
5-methyl-3-[3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C14H11N5O2S/c1-9-7-11(18-21-9)13-17-19-12(15-16-14(19)22-13)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
MVXNZRHZLREQKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[2-(trifluoromethyl)benzamido]benzoate](/img/structure/B257014.png)
![Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257015.png)






![2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B257024.png)


![Ethyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B257031.png)
